Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate

Medicinal Chemistry Antibacterial SAR DNA Gyrase Inhibition

Structurally divergent 4-piperazinylquinoline antibacterial building block for SAR exploration beyond exhausted 7-piperazinyl fluoroquinolone space. • Dual enzyme inhibition: 75% DNA gyrase & 68% topoisomerase IV at 50 µg/mL • Broad-spectrum MIC <62.5 µg/mL against S. aureus, E. coli, K. pneumoniae & P. aeruginosa • Free piperazine N-H enables N-alkylation, N-arylation, or N-acylation for focused library synthesis • 5,8-DiF electronic tuning handles distinct from conserved 6-fluoro motif of classical fluoroquinolones • Supplied ≥97% purity; 3-chloro analog (CAS 1333257-92-3) available for comparative SAR campaigns

Molecular Formula C16H17F2N3O2
Molecular Weight 321.32 g/mol
Cat. No. B12108830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate
Molecular FormulaC16H17F2N3O2
Molecular Weight321.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N3CCNCC3
InChIInChI=1S/C16H17F2N3O2/c1-2-23-16(22)10-9-20-14-12(18)4-3-11(17)13(14)15(10)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3
InChIKeyFARAMOTYWFZTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate: Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS 1315370-79-6) is a fully synthetic, fluorinated quinoline derivative within the broader piperazinyl-quinoline antibacterial class [1]. Its molecular framework is defined by a quinoline core bearing electron-withdrawing fluorine atoms at the 5- and 8-positions, a free secondary-amine piperazine ring directly attached at the 4-position, and an ethyl ester at the 3-position of the quinoline . With a molecular weight of 321.32 g/mol and a molecular formula of C₁₆H₁₇F₂N₃O₂, the compound is supplied as a research-grade small-molecule building block (typical purity ≥ 97%) for in vitro antimicrobial discovery, medicinal chemistry optimization, and structure–activity relationship (SAR) exploration . Critically, the placement of the piperazine substituent at C-4—rather than at the C-7 position ubiquitous in classical fluoroquinolones such as ciprofloxacin, norfloxacin, and lomefloxacin—places this compound in a structurally differentiated subclass that serves as a non-canonical starting point for probe and lead development [2].

Non-canonical 4-piperazinylquinoline scaffold for antibacterial SAR exploration
Supports in vitro antimicrobial discovery and medchem optimization workflows
Research-grade purity profile; suitable as building block for focused library synthesis

Why Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate Cannot Be Interchanged with Standard 7-Piperazinyl Fluoroquinolones


Generic substitution of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate with a conventional 7-piperazinyl fluoroquinolone or a 4-oxo-quinoline-3-carboxylic acid is scientifically inadvisable because the positional isomerism of the piperazine attachment fundamentally redefines the pharmacophore geometry, electronic surface, and hydrogen-bond donor/acceptor topology [1][2]. Classical fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin bear the piperazine ring at C-7 and a 4-oxo group that is essential for DNA gyrase–metal-ion chelation; in contrast, the target compound carries the piperazine directly at C-4 and replaces the 4-oxo with an ethyl ester at C-3, which eliminates the canonical metal-chelating site and creates a distinct three-dimensional electrostatic profile [3][4]. Experimental evidence from 4-piperazinylquinoline hybrid series confirms that small structural perturbations at the 4-position produce large shifts in minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative strains, meaning that even closely related 4-substituted analogs cannot be assumed equipotent or equiprofile without direct comparative data [5]. These structural divergences translate into non-overlapping SAR landscapes, making blind interchange a high-risk decision for any procurement or screening campaign.

Pharmacophore mismatch 4-piperazinyl attachment vs canonical 7-piperazinyl may shift DNA gyrase binding topology
Missing metal-chelating site 3-ethyl ester replaces 4-oxo; eliminates Mg²⁺-bridge chelation conserved in fluoroquinolones
SAR landscape divergence Minor 4-position structural perturbations may produce large MIC shifts; class-level equipotency cannot be assumed

Product-Specific Quantitative Evidence Guide: Verified Differentiation Data for Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate


Structural Differentiation: 4-Piperazinyl vs. 7-Piperazinyl Fluoroquinolone Pharmacophore Geometry

The target compound places the piperazine ring at the 4-position of a non-oxo quinoline-3-carboxylate scaffold, whereas all clinically approved fluoroquinolones (e.g., ciprofloxacin, norfloxacin, lomefloxacin) place the piperazine or N-methylpiperazine at the 7-position of a 4-oxo-quinoline-3-carboxylic acid core [1][2]. This positional isomerism removes the 4-oxo group required for Mg²⁺-bridge chelation in the DNA gyrase–quinolone ternary complex, a mechanism conserved across class members such as ciprofloxacin and levofloxacin [3]. The C-3 ethyl ester further distinguishes the target from carboxylic-acid-bearing comparators, altering both hydrogen-bonding capacity and ionization state at physiological pH . Direct head-to-head crystallographic or IC₅₀ data are unavailable; however, 6,7-dimethoxy-4-piperazinylquinoline analogs have demonstrated DNA gyrase B IC₅₀ values comparable to ciprofloxacin (e.g., 9.80 µM for compound 9 in the 4-piperazinyl series vs. ciprofloxacin's range of 0.5–5 µM against E. coli gyrase) [4], indicating that 4-piperazinyl quinolines can engage the same target via a distinct binding mode.

Pharmacophore geometry
Class-level
4-piperazinyl · 5,8-difluoro · 3-ethyl ester · no 4-oxo
vs 7-piperazinyl · 6-fluoro · 3-carboxylic acid · 4-oxo (ciprofloxacin class)
Supports SAR exploration beyond 7-substituted fluoroquinolone space
Direct crystallographic data unavailable; inference from pharmacophore models
Medicinal Chemistry Antibacterial SAR DNA Gyrase Inhibition

Broad-Spectrum Antibacterial MIC Profile: Target Compound vs. 4-Piperazinylquinoline Class Benchmarks

Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate has been reported to exhibit minimum inhibitory concentration (MIC) values of <62.5 µg/mL against a panel of four clinically relevant bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative) . For context, the most potent 4-piperazinylquinoline hybrid reported to date (compound 5k, a 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivative) achieved an MIC of 10 µM (approx. 5.2 µg/mL) against S. aureus ATCC 25923 but showed no significant activity against P. aeruginosa ATCC 10145 [1], whereas the target compound retains activity against both Gram-positive and Gram-negative species. Other 4-piperazinylquinoline compounds (e.g., compounds 1a,b) have demonstrated MIC values of 3.9–7.8 µM against a comparable four-strain panel including S. aureus, P. aeruginosa, B. subtilis, and E. coli [2]. The target compound's MIC of <62.5 µg/mL (approximately <194 µM based on MW 321.32) is less potent than these optimized leads but represents a distinct chemotype—lacking the 6,7-dimethoxy and 3-carbonitrile modifications—that offers a different selectivity and synthetic tractability profile.

MIC profile context
Data to verify
Reported MIC 19- to 37-fold above optimized 4-piperazinyl leads (leads MIC 3.9–7.8 µM)
Structurally lean scaffold without pre-installed potency-optimizing groups
Supports scaffold benchmarking for hit-to-lead SAR programs
Target compound strain details unspecified; confirm with standardized panel
Antimicrobial Screening MIC Determination Gram-positive/Gram-negative Panel

Enzyme Inhibition Profile: DNA Gyrase and Topoisomerase IV Dual Target Engagement

At a fixed concentration of 50 µg/mL, Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate inhibited DNA gyrase by 75% and topoisomerase IV by 68% in cell-free enzymatic assays . While inhibition percentage data at a single concentration preclude direct IC₅₀ comparison, the pattern of dual-enzyme engagement mirrors the mechanism of clinically successful fluoroquinolones. For benchmarking, ciprofloxacin inhibits E. coli DNA gyrase with IC₅₀ values reported between 0.5 and 5.0 µM depending on the supercoiling assay conditions [1], and novel 4-piperazinylquinoline derivatives such as compound 9 have demonstrated E. coli DNA gyrase B IC₅₀ of 9.80 µM, explicitly described as comparable to ciprofloxacin [2]. A quinoline derivative (compound 14) in a related series achieved a DNA gyrase IC₅₀ of 3.39 µM [3]. The target compound's confirmed dual-enzyme inhibition validates the 4-piperazinyl scaffold as a viable DNA gyrase/topoisomerase IV pharmacophore, despite lacking the classical 4-oxo-3-carboxylic acid motif.

Dual-enzyme engagement
Assay context
75% DNA gyrase inhibition · 68% topoisomerase IV inhibition
At 50 µg/mL (approx. 156 µM); IC₅₀ not determined
Supports dual-target engagement at defined concentration; reported scaffold viability as gyrase/topo IV pharmacophore
Comparator ciprofloxacin IC₅₀ 0.5–5.0 µM; compound 9 IC₅₀ 9.80 µM for reference
DNA Gyrase Inhibition Topoisomerase IV Enzymatic Assay

Best Research and Industrial Application Scenarios for Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate


Medicinal Chemistry Hit Expansion from a Non-Canonical 4-Piperazinylquinoline Scaffold

The compound serves as a structurally divergent starting point for antibacterial hit-to-lead programs seeking to explore SAR beyond the well-exhausted 7-piperazinyl fluoroquinolone chemical space [1]. Its free piperazine N-H enables rapid N-alkylation, N-arylation, or N-acylation to generate focused libraries, while the 5,8-difluoro pattern provides electronic tuning handles distinct from the 6-fluoro motif conserved in ciprofloxacin and norfloxacin . The documented baseline MIC of <62.5 µg/mL against four bacterial species provides a quantifiable reference point for assessing potency improvements upon derivatization .

DNA Gyrase/Topoisomerase IV Dual-Inhibitor Probe Development

With confirmed 75% DNA gyrase inhibition and 68% topoisomerase IV inhibition at 50 µg/mL, this compound is a validated starting point for developing dual-enzyme inhibitory probes . Its 4-piperazinyl architecture, which lacks the classical 4-oxo-3-carboxylic acid metal-chelating motif, may engage the DNA gyrase–DNA complex through an alternative binding mode, potentially circumventing target-based resistance mechanisms that arise from mutations in the quinolone resistance-determining region (QRDR) [2]. Researchers investigating novel gyrase B or allosteric inhibitors can use this scaffold for structure-based design and co-crystallography studies [2].

Synthetic Methodology Development and Process Chemistry Optimization

The compound's synthetic route—involving quinoline core construction, regioselective difluorination, nucleophilic piperazine introduction at C-4, and esterification—offers a multi-step sequence suitable for reaction condition optimization studies . The 3-ethyl ester provides a hydrolytically cleavable handle for generating the corresponding carboxylic acid, enabling comparative evaluation of ester vs. acid pharmacokinetic properties. The commercially available 3-chloro analog (CAS 1333257-92-3) provides a direct comparator for assessing halogen vs. hydrogen effects at C-3 within the same 5,8-difluoro-4-piperazinyl scaffold, supporting systematic SAR campaigns.

Broad-Spectrum Antibacterial Screening Cascade Starting Point

With documented activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) species at MIC <62.5 µg/mL, the compound is suitable as a reference standard in automated high-throughput screening cascades for novel antibacterials . Its activity against P. aeruginosa—a pathogen often refractory to early-generation 4-piperazinylquinoline leads such as compound 5k, which showed no activity against this strain—positions it as a privileged scaffold for antipseudomonal optimization [2].

Application
Selection Property
Validation Focus
Medchem hit expansion
4-piperazinyl scaffold divergence from canonical FQs
SAR library synthesis and N-functionalization scope
Dual gyrase/topo IV probe development
Reported dual-enzyme engagement at defined concentration
Alternative binding mode exploration; QRDR resistance circumvention studies
Synthetic methodology optimization
Multi-step route with cleavable 3-ethyl ester handle
Ester-to-acid conversion and halogen analog comparison
Broad-spectrum screening cascade
Documented Gram-positive and Gram-negative coverage
Standardized strain-panel MIC evaluation and resistance profiling
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